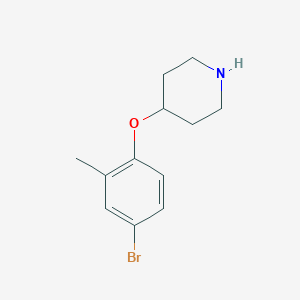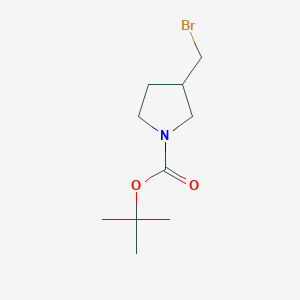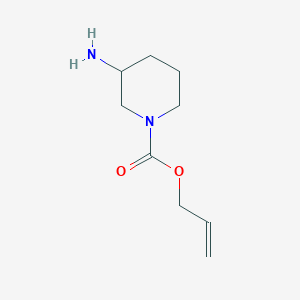
4-(4-Bromo-2-methylphenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Bromo-2-methylphenoxy)piperidine” is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromo-2-methylphenoxy)piperidine” were not found in the search results, piperidine synthesis in general has been widely studied. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-2-methylphenoxy)piperidine” consists of a piperidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring has a bromine atom and a methyl group attached to it .
Physical And Chemical Properties Analysis
“4-(4-Bromo-2-methylphenoxy)piperidine” has a molecular weight of 270.17 and a molecular formula of C12H16BrNO .
Wissenschaftliche Forschungsanwendungen
Anticancer Agent
Piperidine derivatives, including 4-(4-Bromo-2-methylphenoxy)piperidine, have shown potential as anticancer agents. They act on several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, leading to inhibition of cell migration and cell cycle arrest .
Alzheimer’s Disease Treatment
The piperidine nucleus is a common feature in many therapeutic agents, including those for Alzheimer’s disease. Piperidine derivatives can provide anticholinergic effects that are beneficial in managing Alzheimer’s symptoms by targeting acetylcholine neurotransmitters .
Antimicrobial Activity
Piperidine compounds have been utilized for their antimicrobial properties. They can be effective against a range of microbial pathogens, offering a potential avenue for the development of new antimicrobial drugs .
Analgesic Properties
The analgesic properties of piperidine derivatives make them candidates for pain relief medication. They can interact with opioid receptors or inhibit pain pathways, providing relief from various types of pain .
Anti-Inflammatory Applications
Piperidine derivatives exhibit anti-inflammatory activities, which can be harnessed in the treatment of chronic inflammatory diseases. They work by modulating inflammatory pathways and cytokine production .
Antipsychotic Medication
Some piperidine derivatives are used in antipsychotic medications. They can influence neurotransmitter systems in the brain, particularly dopamine, which is often implicated in psychiatric disorders .
Antihypertensive Effects
Piperidine-based compounds can act as antihypertensive agents by affecting vascular smooth muscle tone and regulating blood pressure .
Bioavailability Enhancement
Piperidine derivatives can serve as bio-enhancers, improving the bioavailability of various drugs. This is particularly useful in pharmaceutical formulations where increasing the effectiveness of the active drug is desired .
Zukünftige Richtungen
Piperidines, including “4-(4-Bromo-2-methylphenoxy)piperidine”, are important in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
Eigenschaften
IUPAC Name |
4-(4-bromo-2-methylphenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRVTLBEWUGCBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-methylphenoxy)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)









